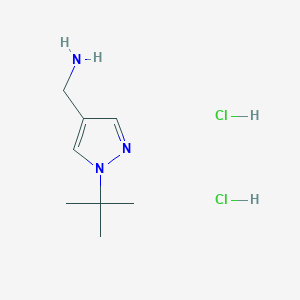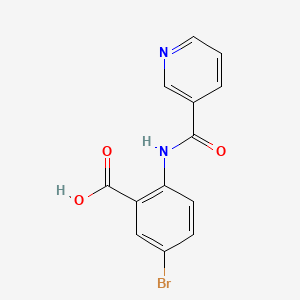
2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline” is a chemical compound that falls under the category of quinoxalines . Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring . This compound is a versatile chemical used in scientific research, suitable for various applications including drug development, material synthesis, and biological studies.
Synthesis Analysis
Quinoxalines can be synthesized by a variety of methods. One common method involves the condensation of 1,2-diamines with 1,2-diketones . In one study, a series of quinoxaline derivatives were efficiently synthesized using 1 wt.% of titanium silicate (TS-1) catalyzed reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature . This reaction is scalable to multigram scale and the catalyst is recyclable .Molecular Structure Analysis
The molecular formula of “this compound” is C23H20N2O . The molecular weight of this compound is 340.42 .Chemical Reactions Analysis
Quinoxalines can undergo a variety of chemical reactions. For instance, copper-catalyzed condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide, in a one-pot three-component reaction enables the synthesis of quinoxalines in good yields .Applications De Recherche Scientifique
Catalysis
Quinoxaline derivatives, such as those described by Imamoto et al. (2012), have been utilized in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands demonstrated excellent enantioselectivities and high catalytic activities, highlighting their potential in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Organic Synthesis
Badr et al. (1984) explored the synthesis and reactions of quinoxaline derivatives, showcasing the versatility of these compounds in organic synthesis. Their work opens up possibilities for creating a variety of quinoxaline-based molecules with potential applications in medicinal chemistry and materials science (Badr et al., 1984).
Electrochromic Materials
Research by Beyazyildirim et al. (2006) on conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene revealed the electrochromic properties of these materials. Such compounds could find applications in smart windows, displays, and other electrochromic devices (Beyazyildirim et al., 2006).
Antiproliferative Activity
Carta et al. (2006) synthesized quinoxaline derivatives capable of potentiating the antiproliferative activity of anticancer drugs in multi-drug resistant cell lines. This suggests the role of quinoxaline derivatives in overcoming drug resistance in cancer therapy (Carta et al., 2006).
Photovoltaic Performance
Ouyang et al. (2015) investigated quinoxaline-based conjugated polymers, highlighting their potential in improving the photovoltaic performance of polymer solar cells. This research indicates the importance of quinoxaline derivatives in renewable energy technologies (Ouyang et al., 2015).
Propriétés
IUPAC Name |
2-benzyl-3-(2,4-dimethylphenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16-12-13-22(17(2)14-16)26-23-21(15-18-8-4-3-5-9-18)24-19-10-6-7-11-20(19)25-23/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWWDMKIGLQPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2638934.png)
![5-[(1S)-1-Aminopropyl]-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrochloride](/img/structure/B2638936.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2638940.png)


![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2638946.png)
![4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2638947.png)
![6-(Pyridin-3-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2638948.png)


![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2638952.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2638953.png)
